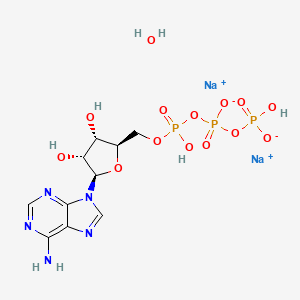
Adenosine 5'-triphosphate disodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is often referred to as the “energy currency” of the cell because it stores and transports chemical energy within cells. This compound is involved in various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .
Mechanism of Action
Target of Action
Adenosine 5’-triphosphate (ATP) disodium salt, also known as ATP disodium salt hydrate, is a central component of energy storage and metabolism in living organisms . It primarily targets various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is also a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) . Furthermore, ATP can act as an extracellular signaling molecule through interactions with specific purinergic receptors to mediate a variety of processes, including neurotransmission, inflammation, apoptosis, and bone remodeling .
Mode of Action
ATP is known as the “molecular currency” of intracellular energy transfer . It is able to store and transport chemical energy within cells . ATP also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .
Biochemical Pathways
ATP is involved in numerous biochemical pathways. It is synthesized in mitochondria by oxidative phosphorylation . ATP is also used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) .
Pharmacokinetics
The pharmacokinetics of ATP disodium salt are complex due to its ubiquitous presence and central role in cellular metabolism. The efficiency of ATP extraction from tissues and cells is a major determinant of the accuracy of assays used to measure ATP levels . ATP cannot be stored, hence its consumption must closely follow its synthesis .
Result of Action
The action of ATP disodium salt results in the provision of metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . Depletion of ATP is a sensitive marker of impaired cellular function and viability .
Action Environment
The action of ATP disodium salt is influenced by various environmental factors. For instance, the efficiency of ATP extraction can be affected by the protein concentration of the tissue from which it is being extracted . Additionally, ATP disodium salt is sensitive to temperature and should be stored at -20°C .
Biochemical Analysis
Biochemical Properties
ATP disodium salt plays a pivotal role in biochemical reactions by acting as an energy donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP disodium salt is a substrate for kinases, which phosphorylate other molecules, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger in signal transduction pathways . Additionally, ATP disodium salt provides the necessary energy for metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .
Cellular Effects
ATP disodium salt significantly influences cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism. For example, ATP disodium salt is crucial for muscle contraction, nerve impulse propagation, and biosynthetic reactions . It also affects cell viability, proliferation, and death by regulating energy availability and signal transduction .
Molecular Mechanism
At the molecular level, ATP disodium salt stores and transports chemical energy within cells. It binds to various biomolecules, facilitating enzyme activation or inhibition. For instance, ATP disodium salt is hydrolyzed by ATP synthase during oxidative phosphorylation to produce energy . It also plays a role in the synthesis of nucleic acids and acts as a neurotransmitter .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ATP disodium salt can change over time. Its stability and degradation are crucial factors. ATP disodium salt solutions are mildly acidic and can degrade over time if not stored properly . Long-term studies have shown that ATP disodium salt can influence cellular functions such as energy metabolism and signal transduction over extended periods .
Dosage Effects in Animal Models
The effects of ATP disodium salt vary with different dosages in animal models. Studies have shown that higher doses can lead to increased blood flow and enhanced muscle performance . Excessive doses may result in toxic or adverse effects, such as impaired cellular function and metabolic imbalances .
Metabolic Pathways
ATP disodium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes like ATP synthase and serves as a coenzyme in various biochemical reactions. ATP disodium salt also affects metabolic flux and metabolite levels, playing a central role in energy metabolism .
Transport and Distribution
Within cells and tissues, ATP disodium salt is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it is synthesized and utilized for energy production . ATP disodium salt can also be found in the cytoplasm, where it participates in various cellular processes .
Subcellular Localization
ATP disodium salt is predominantly localized in the mitochondria, the powerhouse of the cell . It is also present in the cytoplasm and other organelles, where it plays a role in energy transfer and signal transduction. The subcellular localization of ATP disodium salt is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate disodium salt can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically requires specific conditions, such as a pH of around 7.0 and the presence of magnesium ions .
Industrial Production Methods
In industrial settings, adenosine 5’-triphosphate disodium salt is often produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water, breaking down adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate.
Phosphorylation: This reaction involves the addition of a phosphate group to adenosine 5’-triphosphate, often catalyzed by kinases.
Oxidation-Reduction: Adenosine 5’-triphosphate can participate in redox reactions, particularly in the electron transport chain within mitochondria.
Major Products
The major products formed from these reactions include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate .
Scientific Research Applications
Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in high-performance liquid chromatography.
Biology: It is essential for studying cellular metabolism, energy transfer, and signal transduction.
Medicine: It is used in diagnostic assays to measure cellular energy levels and in treatments for conditions like heart failure and muscle fatigue.
Industry: It is utilized in the development of biosensors and in the food industry for monitoring microbial contamination
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate: A nucleotide that is a product of adenosine 5’-triphosphate hydrolysis and can be further hydrolyzed to adenosine monophosphate.
Adenosine monophosphate: A nucleotide that is a product of adenosine diphosphate hydrolysis and is involved in various metabolic pathways.
Nicotinamide adenine dinucleotide: A coenzyme involved in redox reactions and energy production.
Uniqueness
Adenosine 5’-triphosphate disodium salt is unique due to its central role in energy transfer within cells. Unlike other nucleotides, it has three phosphate groups, which store a significant amount of energy that can be readily released to fuel cellular processes .
Properties
CAS No. |
34369-07-8 |
|---|---|
Molecular Formula |
C10H16N5Na2O14P3 |
Molecular Weight |
569.16 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 |
InChI Key |
NTBQNWBHIXNPRU-MSQVLRTGSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



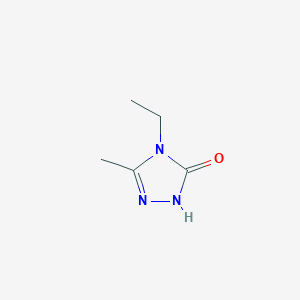

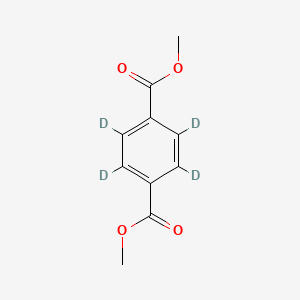

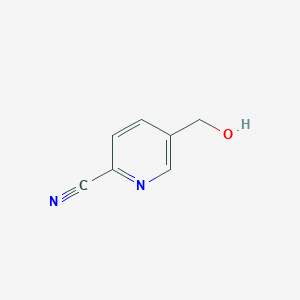

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
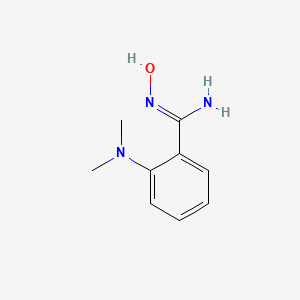
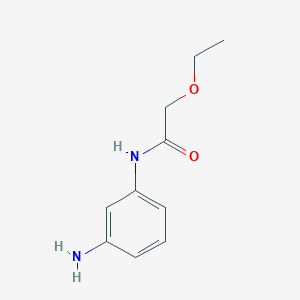

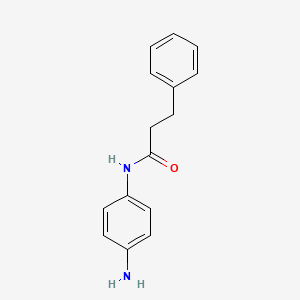
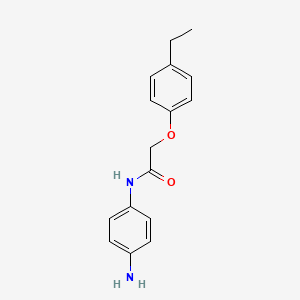
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)
